3-(2-chlorobenzyl)-5-(2,5-dimethylbenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
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Overview
Description
3-[(2-CHLOROPHENYL)METHYL]-5-[(2,5-DIMETHYLPHENYL)METHYL]-8-FLUORO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a pyrimidoindole core substituted with chlorophenyl, dimethylphenyl, and fluorine groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-[(2-CHLOROPHENYL)METHYL]-5-[(2,5-DIMETHYLPHENYL)METHYL]-8-FLUORO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole core. Common reagents used in this step include strong acids or bases to facilitate the cyclization reaction.
Introduction of Substituents: The chlorophenyl, dimethylphenyl, and fluorine groups are introduced through various substitution reactions. These reactions often require the use of specific reagents such as chlorinating agents, methylating agents, and fluorinating agents.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
3-[(2-CHLOROPHENYL)METHYL]-5-[(2,5-DIMETHYLPHENYL)METHYL]-8-FLUORO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for these reactions include halogenating agents, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(2-CHLOROPHENYL)METHYL]-5-[(2,5-DIMETHYLPHENYL)METHYL]-8-FLUORO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2-CHLOROPHENYL)METHYL]-5-[(2,5-DIMETHYLPHENYL)METHYL]-8-FLUORO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-[(2-CHLOROPHENYL)METHYL]-5-[(2,5-DIMETHYLPHENYL)METHYL]-8-FLUORO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE can be compared with other similar compounds, such as:
Indole Derivatives: Compounds containing the indole nucleus, which exhibit a wide range of biological activities.
Pyrimidine Derivatives: Compounds with a pyrimidine core, known for their applications in medicinal chemistry.
Fluorinated Compounds: Compounds containing fluorine atoms, which often exhibit enhanced biological activity and stability.
Properties
Molecular Formula |
C26H21ClFN3O |
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Molecular Weight |
445.9 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-5-[(2,5-dimethylphenyl)methyl]-8-fluoropyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C26H21ClFN3O/c1-16-7-8-17(2)19(11-16)14-31-23-10-9-20(28)12-21(23)24-25(31)26(32)30(15-29-24)13-18-5-3-4-6-22(18)27/h3-12,15H,13-14H2,1-2H3 |
InChI Key |
INGQAZPKHHYNPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
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